molecular formula C11H4Cl2N4 B14087083 Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)- CAS No. 110983-29-4

Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-

Katalognummer: B14087083
CAS-Nummer: 110983-29-4
Molekulargewicht: 263.08 g/mol
InChI-Schlüssel: WNRIPYISZPAWJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is characterized by its high density of 1.527 g/cm³ and a boiling point of 375°C at 760 mmHg . This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, typically involves the reaction of 3,4-dichloroaniline with ethenetricarbonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxygenated compounds, while reduction reactions may produce reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including

Eigenschaften

CAS-Nummer

110983-29-4

Molekularformel

C11H4Cl2N4

Molekulargewicht

263.08 g/mol

IUPAC-Name

2-(3,4-dichloroanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H4Cl2N4/c12-9-2-1-8(3-10(9)13)17-11(6-16)7(4-14)5-15/h1-3,17H

InChI-Schlüssel

WNRIPYISZPAWJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=C(C#N)C#N)C#N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.